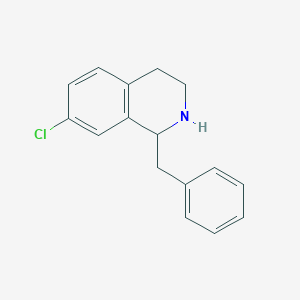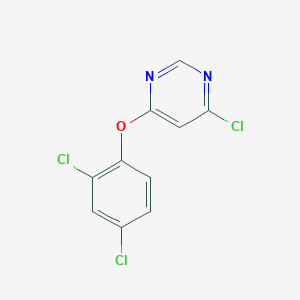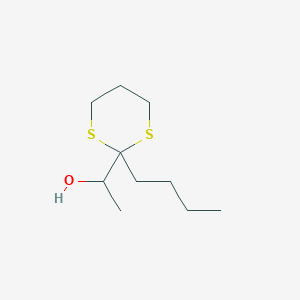
1-(2-Butyl-1,3-dithian-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Butyl-1,3-dithian-2-yl)ethan-1-ol is an organic compound with the molecular formula C10H20OS2. It is a pale yellow to colorless oil with a boiling point of approximately 328°C . This compound contains a 1,3-dithiane ring, which is a six-membered ring containing two sulfur atoms. The presence of the dithiane ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
The synthesis of 1-(2-Butyl-1,3-dithian-2-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 1,3-dithiane with butyl lithium to form a dithiane anion, which is then reacted with an appropriate electrophile to introduce the butyl group . The resulting intermediate is then subjected to hydrolysis to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
1-(2-Butyl-1,3-dithian-2-yl)ethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding sulfoxides or sulfones, while reduction can yield the corresponding alcohols or thiols.
Scientific Research Applications
1-(2-Butyl-1,3-dithian-2-yl)ethan-1-ol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may be used as a probe to study the interactions of sulfur-containing compounds with biological systemsIn industry, it is used in the production of various chemicals and materials, including polymers and resins .
Mechanism of Action
The mechanism of action of 1-(2-Butyl-1,3-dithian-2-yl)ethan-1-ol involves its interaction with molecular targets and pathways in biological systems. The dithiane ring can undergo oxidation to form reactive intermediates, which can interact with proteins, enzymes, and other biomolecules . These interactions can lead to changes in the activity and function of the target molecules, resulting in various biological effects. The specific pathways involved depend on the context and the specific biological system being studied.
Comparison with Similar Compounds
1-(2-Butyl-1,3-dithian-2-yl)ethan-1-ol can be compared with other similar compounds, such as 1,3-dithiane and its derivatives . These compounds share the common feature of the dithiane ring but differ in the substituents attached to the ring. The presence of the butyl group in this compound imparts unique chemical properties, such as increased hydrophobicity and altered reactivity, making it distinct from other dithiane derivatives. Similar compounds include 1,3-dithiane, 1,3-dithiolane, and their various substituted derivatives .
Properties
Molecular Formula |
C10H20OS2 |
|---|---|
Molecular Weight |
220.4 g/mol |
IUPAC Name |
1-(2-butyl-1,3-dithian-2-yl)ethanol |
InChI |
InChI=1S/C10H20OS2/c1-3-4-6-10(9(2)11)12-7-5-8-13-10/h9,11H,3-8H2,1-2H3 |
InChI Key |
SXXAANOBJAUWBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(SCCCS1)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


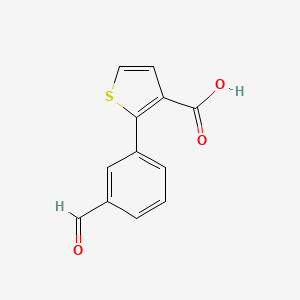
![3-methyl-6-(3-nitrophenyl)-N-(1-phenylethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B14113079.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B14113080.png)
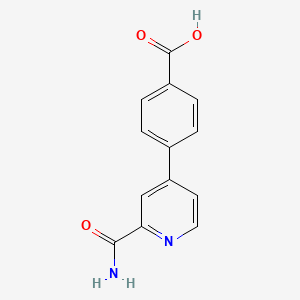
![2-Butenamide, N,N-dimethyl-4-[[2-[[5-[(1Z)-4,4,4-trifluoro-1-(3-fluoro-1H-indazol-5-yl)-2-phenyl-1-buten-1-yl]-2-pyridinyl]oxy]ethyl]amino]-, (2E)-](/img/structure/B14113085.png)
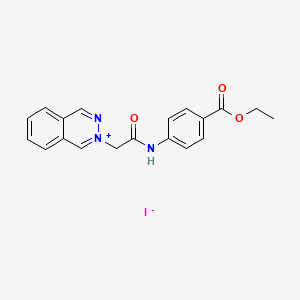
![3-Hydroxy-2-[(5-nitro-1,3-thiazol-2-yl)iminomethyl]inden-1-one](/img/structure/B14113096.png)
![((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)valine](/img/structure/B14113103.png)
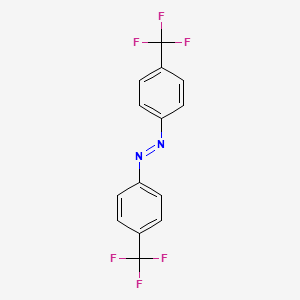
![3-[(2Z)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one](/img/structure/B14113121.png)
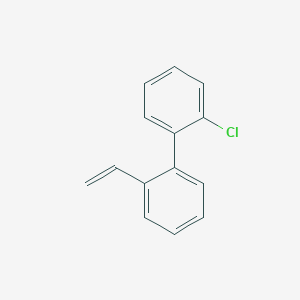
![1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B14113126.png)
